beta-AET
Description
Systematic Nomenclature and Molecular Formula
β-Androstenetriol (β-AET) is systematically named (3S,7R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol . Its molecular formula is C₁₉H₃₀O₃ , with a molecular weight of 306.4 g/mol . The structure is characterized by a steroidal backbone with hydroxyl groups at positions 3β, 7β, and 17β, distinguishing it from related androstene derivatives (Table 1).
Table 1: Key identifiers of β-AET
| Property | Value |
|---|---|
| IUPAC Name | (3S,7R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol |
| Molecular Formula | C₁₉H₃₀O₃ |
| Molecular Weight | 306.4 g/mol |
| CAS Registry Number | 2697-85-0 |
Stereochemical Configuration and Isomeric Forms
β-AET belongs to the 5-androstene series, with hydroxyl groups in the β-configuration at C3, C7, and C17. The stereochemistry is critical for its biological activity, as evidenced by comparative studies with epimers:
- 7α,17α-androstenetriol (α-AET) : Exhibits distinct pharmacological effects, including PPARγ activation and pro-apoptotic activity in osteoblasts .
- 17α-ethynyl-β-AET (HE3286) : A synthetic analog designed to resist oxidative metabolism at C17, enhancing stability .
The C7 hydroxyl group’s orientation (β vs. α) significantly impacts receptor interactions. For instance, β-AET lacks affinity for nuclear hormone receptors (e.g., estrogen, androgen), whereas α-AET modulates PPARγ pathways .
Table 2: Isomeric forms of androstenetriol
| Isomer | Configuration | Key Differences from β-AET |
|---|---|---|
| α-AET | 7α,17α | Activates PPARγ; induces osteoblast apoptosis |
| HE3286 | 17α-ethynyl-β-AET | Enhanced metabolic stability; oral bioavailability |
Physicochemical Properties and Stability Profiles
β-AET is a polar steroid derivative due to its three hydroxyl groups. Key properties include:
- Solubility : Moderately soluble in aqueous solutions but exhibits higher solubility in organic solvents like ethyl acetate .
- LogP : Estimated 2.1–2.5 , reflecting moderate lipophilicity .
- Stability : Susceptible to enzymatic oxidation, particularly at C17 via 17β-hydroxysteroid dehydrogenase (17β-HSD), which limits its bioavailability .
Degradation Pathways :
- Oxidation : The 17β-hydroxyl group is prone to oxidation, forming 17-keto derivatives .
- Conjugation : Glucuronidation and sulfation at C3 or C7 occur in vivo, reducing free β-AET levels .
Table 3: Physicochemical properties of β-AET
| Property | Value/Description |
|---|---|
| Melting Point | Not well-characterized |
| Boiling Point | Decomposes before boiling |
| Solubility in Water | ~50 µg/mL (estimated) |
| Stability in Plasma | Rapid conjugation/oxidation |
Properties
IUPAC Name |
(3S,7R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-17,20-22H,3-9H2,1-2H3/t12-,13-,14-,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVZKEVBDIDVOI-YSZCXEEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(C=C4C3(CCC(C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043225 | |
| Record name | (3beta,17beta)-Androst-5-ene-3,7,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2697-85-0 | |
| Record name | HE-2200 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002697850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HE-2200 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06257 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (3beta,17beta)-Androst-5-ene-3,7,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HE-2200 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CZ537GC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Starting Materials and Initial Modifications
The synthesis of β-AET derivatives begins with androstane precursors, such as 3β-acetoxy-5-androsten-17-one. A critical early step involves protecting the C17 ketone through ketal formation. In a representative procedure, 3β-acetoxy-5-androsten-17-one reacts with triethylorthoformate and ethylene glycol in the presence of p-toluenesulfonic acid under reflux conditions. This yields 3β-acetoxy-androst-5-ene-17,17-ethylenedioxy, a key intermediate that stabilizes the C17 position for subsequent transformations.
Stereoselective Hydroxylation at C7
The introduction of the 7β-hydroxyl group is achieved via a cerium-mediated reduction. A solution of 3β-acetoxy-androst-5-en-7-one-17,17-ethylenedioxy in tetrahydrofuran and methanol is treated with cerium(III) chloride heptahydrate and sodium borohydride at 0–5°C. This selective reduction generates 3β-acetoxy-androst-5-ene-17,17-ethylenedioxy-7β-ol with high stereochemical fidelity (85–88% yield). The use of CeCl₃·7H₂O ensures chelation-controlled reduction, favoring the 7β-configuration essential for β-AET’s bioactivity.
Deprotection and Isolation of Diol Intermediates
Removal of the ethylenedioxy protecting group at C17 is accomplished using acetone and p-toluenesulfonic acid, yielding 3β-acetoxy-7β-hydroxy-5-androsten-17-one. Subsequent saponification of the C3 acetate with sodium carbonate in methanol-water furnishes androst-5-en-17-one-3β,7β-diol, which is purified via recrystallization from methanol and ethyl acetate (67–75% yield).
Final Reduction to β-AET
While the provided sources focus on derivatives (e.g., 17α-ethynyl analogs), the synthesis of β-AET itself would require reduction of the C17 ketone in androst-5-en-17-one-3β,7β-diol to a 17β-hydroxyl group. Although not explicitly detailed in the cited literature, this step would likely employ catalytic hydrogenation or stereoselective hydride reduction (e.g., NaBH₄ with a chiral catalyst) to achieve the desired 17β-configuration.
Pharmaceutical Formulation Strategies
Buccal Tablets for Transmucosal Delivery
β-AET has been formulated as 25 mg buccal tablets for Phase I trials. The active compound is micronized and blended with excipients to enhance dissolution and transmucosal absorption. Placebo tablets match the size and composition but lack β-AET. Pharmacokinetic studies indicate rapid absorption, with peak plasma concentrations (Cₘₐₓ) of 6.5 ng/mL (25 mg dose) and 13.3 ng/mL (100 mg dose) achieved within 2–4 hours.
Injectable Suspensions
For subcutaneous administration, β-AET is prepared as a 100 mg/mL sterile aqueous suspension (pH 7.4). The formulation includes isotonic agents and stabilizers to prevent aggregation. Injection site reactions were the primary adverse effect noted in clinical trials, underscoring the importance of particle size optimization and suspension homogeneity.
Analytical Characterization and Quality Control
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Plasma concentrations of β-AET are quantified using LC-MS/MS with deuterated internal standards (e.g., D₃-β-AET). After ethyl acetate extraction and derivatization with nicotinyl chloride, the tri-nicotinyl-β-AET derivative is analyzed via reverse-phase chromatography, monitoring the 622→376 m/z transition. The method exhibits a linear range of 10–1000 pg/mL and successfully differentiates endogenous β-AET (≤0.2 ng/mL) from administered doses.
Crystallization and Purity Assessment
Crude β-AET intermediates are purified via sequential recrystallization from methanol and ethyl acetate, yielding white crystalline solids. Purity is verified by melting point analysis, thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy. For example, androst-5-en-17-one-3β,7β-diol shows characteristic ¹H-NMR signals at δ 3.52 (m, H-3β) and δ 3.89 (t, H-7β).
Data Tables: Synthesis and Formulation Parameters
Table 1. Key Steps in β-AET Derivative Synthesis
| Step | Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 3β-Acetoxy-5-androsten-17-one | Triethylorthoformate, ethylene glycol, p-TsOH | 3β-Acetoxy-androst-5-ene-17,17-ethylenedioxy | 85–88% |
| 2 | 3β-Acetoxy-androst-5-en-7-one-17,17-ethylenedioxy | CeCl₃·7H₂O, NaBH₄, MeOH/THF, 0–5°C | 3β-Acetoxy-7β-hydroxy-androst-5-ene-17,17-ethylenedioxy | 85–88% |
| 3 | 3β-Acetoxy-7β-hydroxy-androst-5-ene-17,17-ethylenedioxy | Acetone, p-TsOH, 8–15°C | 3β-Acetoxy-7β-hydroxy-5-androsten-17-one | 67–75% |
| 4 | 3β-Acetoxy-7β-hydroxy-5-androsten-17-one | Na₂CO₃, MeOH/H₂O, reflux | Androst-5-en-17-one-3β,7β-diol | 67–75% |
Table 2. Pharmacokinetic Parameters of β-AET Formulations
| Formulation | Dose (mg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) |
|---|---|---|---|---|
| Buccal Tablet | 25 | 6.5 | 2–4 | BQL* |
| Buccal Tablet | 100 | 13.3 | 2–4 | BQL* |
| Subcutaneous | 50 | 1,200 | 1–2 | 2,400 |
| Subcutaneous | 100 | 2,800 | 1–2 | 5,600 |
*BQL: Below quantifiable limit (<5 ng/mL).
Challenges and Optimization Opportunities
Stereochemical Control
The 7β-hydroxyl configuration is critical for β-AET’s bioactivity but challenging to achieve. Chelation-controlled reduction with CeCl₃·7H₂O/NaBH₄ provides superior stereoselectivity compared to direct borohydride reductions, minimizing 7α-epimer formation.
Solubility and Bioavailability
β-AET’s low aqueous solubility (≤1 mg/mL) complicates formulation. Micronization and solid dispersion techniques have improved dissolution rates in buccal tablets, while lipid-based injectable suspensions enhance subcutaneous bioavailability.
Chemical Reactions Analysis
HE-2200 undergoes various types of chemical reactions, including:
Oxidation: HE-2200 can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert HE-2200 to its corresponding alcohols or alkanes.
Substitution: HE-2200 can undergo substitution reactions where hydroxyl groups are replaced by other functional groups such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: HE-2200 serves as a valuable intermediate in the synthesis of other steroidal compounds.
Biology: It has been investigated for its immunomodulatory effects, making it a potential candidate for treating autoimmune diseases.
Medicine: Clinical trials have explored its use in treating inflammatory bowel diseases, multiple sclerosis, hyperlipidemia, and viral hepatitis
Mechanism of Action
HE-2200 exerts its effects primarily through its interaction with androgen receptors. As an androgen receptor agonist, it modulates the activity of these receptors, leading to various downstream effects. The molecular targets and pathways involved include the regulation of gene expression related to immune response and inflammation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Comparison with DHEA and Derivatives
Comparison with Androstenediol
- Immunomodulatory Specificity: Androstenediol primarily enhances innate immunity via estrogen receptor pathways. β-AET’s Th1/Th2 modulation offers broader applicability in autoimmune conditions like IBD .
Biological Activity
Beta-androstene-3β,7β,17β-triol (β-AET) is a naturally occurring metabolite of dehydroepiandrosterone (DHEA), which has garnered attention for its potential biological activities, particularly in the fields of immunology and bone biology. This article explores the biological activity of β-AET, focusing on its mechanisms of action, pharmacological effects, and clinical implications based on diverse research findings.
Immune Modulation
β-AET exhibits significant immune-regulating properties. It has been shown to counteract glucocorticoid-induced suppression of cytokine production in various immune cells. For instance, studies indicate that β-AET can reverse the inhibition of interleukin (IL)-2 and IL-3 production in splenocytes treated with glucocorticoids . Additionally, it enhances macrophage cytokine secretion and opposes the suppressive effects of glucocorticoids on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) and IL-1β secretion .
Bone Biology
In bone biology, β-AET promotes osteoblast differentiation from human mesenchymal stem cells (MSCs) and enhances the functional activity of osteoblast-like cells . In murine models, β-AET has demonstrated the ability to mitigate glucocorticoid-induced osteopenia, suggesting its potential as a therapeutic agent in preventing bone loss associated with aging or trauma .
Cholesterol Regulation
Clinical trials have indicated that β-AET may have cholesterol-lowering effects in healthy individuals, although this effect is not observed in hyperlipidemic subjects . The compound is rapidly metabolized in humans and exhibits a short biological half-life, which may influence its efficacy in various populations .
Safety and Efficacy Trials
Phase I and II clinical trials assessed the safety and pharmacokinetics of β-AET. These studies revealed that β-AET is generally safe for short-term administration, with adverse effects primarily related to injection site reactions . However, the compound's rapid metabolism may limit its effectiveness in certain therapeutic contexts, particularly for enhancing vaccine responses in elderly populations .
Case Studies
- Cholesterol Lowering : In a study involving healthy adults, β-AET administration led to a significant reduction in cholesterol levels. However, this effect was not replicated in individuals with hyperlipidemia .
- Immune Response Enhancement : In aged mice models, β-AET exhibited potent immune-stimulating effects that were not mirrored in elderly human subjects during hepatitis B vaccination trials. This discrepancy suggests that underlying inflammatory conditions may affect β-AET's efficacy in older adults .
Data Summary
The following table summarizes key findings from various studies on β-AET:
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
